molecular formula C8H12N2 B14907848 (S)-1-(Pyridin-3-yl)propan-1-amine

(S)-1-(Pyridin-3-yl)propan-1-amine

Cat. No.: B14907848
M. Wt: 136.19 g/mol
InChI Key: VQGKOCARCUCUMC-QMMMGPOBSA-N
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Description

(S)-1-(Pyridin-3-yl)propan-1-amine is a chiral primary amine featuring a pyridine ring attached to a three-carbon chain with an amine group at the terminal position. The (S)-enantiomer’s stereochemistry is critical for interactions with biological targets, as chirality often dictates binding affinity and pharmacological activity.

Properties

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

(1S)-1-pyridin-3-ylpropan-1-amine

InChI

InChI=1S/C8H12N2/c1-2-8(9)7-4-3-5-10-6-7/h3-6,8H,2,9H2,1H3/t8-/m0/s1

InChI Key

VQGKOCARCUCUMC-QMMMGPOBSA-N

Isomeric SMILES

CC[C@@H](C1=CN=CC=C1)N

Canonical SMILES

CCC(C1=CN=CC=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Pyridin-3-yl)propan-1-amine typically involves the enantioselective reduction of the corresponding ketone or the enantioselective amination of the corresponding aldehyde. Common reagents used in these reactions include chiral catalysts and reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high enantioselectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes or biocatalytic methods using enzymes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Pyridin-3-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding imine or nitrile.

    Reduction: It can be reduced to form the corresponding amine or alkane.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include substituted pyridines, secondary amines, and various functionalized derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-1-(Pyridin-3-yl)propan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic properties, such as its role as a precursor in the synthesis of pharmaceuticals.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(Pyridin-3-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Differences and Similarities
Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications Reference
(S)-1-(Pyridin-3-yl)propan-1-amine Pyridin-3-yl, primary amine, (S)-configuration 136.2 (estimated) Chiral intermediate, potential ligand
Pheniramine (N,N-dimethyl-3-phenyl-3-(pyridin-3-yl)propan-1-amine) Phenyl, dimethylamine groups 284.4 Antihistamine (H1 receptor antagonist)
(S)-1-(Pyridin-3-yl)ethanamine dihydrochloride Shorter chain (two carbons), dihydrochloride salt 169.1 (free base) Bioactive salt form, higher solubility
Hapten 6 ((S)-3-(5-(1-methylpyrrolidin-2-yl)pyridin-3-yl)propan-1-amine) Pyrrolidine ring fused to pyridine 245.3 Vaccine development (anti-nicotine)
UDO (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone Trifluoromethyl, piperazine, ketone groups 483.9 CYP51 inhibitor (antiparasitic)
(S)-3-phenyl-3-(4-(trifluoromethyl)phenoxy)propan-1-amine Trifluoromethylphenoxy, phenyl groups 325.3 Antiviral/antiparasitic lead compound
Key Observations:
  • Substituent Effects : Bulky groups (e.g., trifluoromethyl in UDO) enhance target specificity but may reduce bioavailability due to increased lipophilicity .
  • Chirality : The (S)-configuration in the target compound contrasts with racemic mixtures of analogs like Pheniramine, which may exhibit divergent pharmacokinetics .

Physicochemical Properties

  • Solubility and Lipophilicity : Primary amines like this compound are more hydrophilic than tertiary amines (e.g., Pheniramine), enhancing aqueous solubility but reducing membrane permeability .
  • Viscosity Effects : Propan-1-amine derivatives exhibit lower viscosity deviations in alcohol solutions compared to longer-chain amines, indicating favorable solvation properties .

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